4-Aminobut-2-yn-1-ol

PROTAC linker design ternary complex formation molecular rigidity

4-Aminobut-2-yn-1-ol (63200-68-0) is a unique bifunctional linker combining a terminal alkyne, primary amine, and primary alcohol. Its linear 180° alkyne geometry imparts rigidity critical for precise spatial orientation in PROTAC ternary complexes, while the hydrophilic LogP (-0.85) enhances cellular permeability. The alkyne enables CuAAC click chemistry for site-specific bioconjugation, and the orthogonal triad of reactive groups supports protection-free sequential assembly of trifunctional probes. With consistent 95% purity, it delivers up to 99% yield in one-pot dihalogenated N-heterocycle synthesis—outperforming flexible or saturated analogs.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 63200-68-0
Cat. No. B1367204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobut-2-yn-1-ol
CAS63200-68-0
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESC(C#CCO)N
InChIInChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2
InChIKeyCETGYTZOZAIXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobut-2-yn-1-ol (CAS 63200-68-0): Bifunctional Alkyne Building Block for PROTACs and Heterocyclic Synthesis


4-Aminobut-2-yn-1-ol (CAS 63200-68-0) is a C4 alkyne-amino alcohol with the molecular formula C4H7NO and a molecular weight of 85.11 g/mol [1]. It features a terminal alkyne, a primary amine, and a primary alcohol within a compact four-carbon framework, classifying it as a bifunctional linker and versatile building block for organic synthesis . The compound is commercially available at a purity of 95% and is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and as a precursor in the synthesis of dihalogenated heterocycles [2].

Why 4-Aminobut-2-yn-1-ol Cannot Be Replaced by Generic Amino Alcohols or Saturated Linkers


Generic substitution of 4-aminobut-2-yn-1-ol with structurally similar compounds (e.g., 4-amino-1-butanol or 4-aminobut-2-en-1-ol) fails due to the unique electronic and conformational properties imparted by the internal alkyne [1]. The alkyne moiety introduces rigidity and a linear geometry (C≡C bond angle 180°) that is critical for precise spatial orientation in PROTAC ternary complex formation, directly influencing target protein degradation efficiency [1]. Furthermore, the alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling site-specific bioconjugation that saturated or alkene-based linkers cannot support [2]. In heterocyclic synthesis, the alkyne's π-system facilitates electrophilic cyclization cascades, yielding dihalogenated heterocycles in yields up to 99%—a reactivity profile distinct from that of analogous alkene or alkane diols and amino alcohols [3].

Quantitative Differentiation: 4-Aminobut-2-yn-1-ol vs. Closest Analogs and Alternatives


Rigidity and Linker Length: Alkyne (4-Aminobut-2-yn-1-ol) vs. Alkene (4-Aminobut-2-en-1-ol) vs. Alkane (4-Amino-1-butanol)

In PROTAC development, linker rigidity is a key determinant of ternary complex stability and degradation efficiency. 4-Aminobut-2-yn-1-ol, containing an internal alkyne, provides a fully linear, rigid scaffold with a C≡C bond angle of 180° and a bond length of approximately 1.20 Å, compared to the more flexible, bent geometry of an alkene (C=C bond angle ~120°, length ~1.34 Å) or the freely rotating, non-linear conformation of an alkane (C-C bond angle ~109.5°, length ~1.54 Å) . This rigidity minimizes conformational entropy loss upon ternary complex formation, potentially enhancing target protein degradation efficiency [1].

PROTAC linker design ternary complex formation molecular rigidity

Hydrophilicity and LogP: 4-Aminobut-2-yn-1-ol vs. Common PROTAC Linker 4,4'-Oxybis(butan-1-ol)

Predicted LogP values provide a quantifiable basis for comparing the hydrophilicity of PROTAC linkers, which influences cellular permeability and solubility. 4-Aminobut-2-yn-1-ol has a predicted ACD/LogP of -0.85, indicating higher hydrophilicity compared to the commonly used PEG-based linker 4,4'-oxybis(butan-1-ol), which has a predicted LogP of 0.15 [1].

PROTAC linker physicochemical properties cellular permeability LogP

Commercial Purity and Availability: 4-Aminobut-2-yn-1-ol vs. Custom-Synthesized Amino Alcohol Linkers

For procurement decisions, purity and ready availability are critical. 4-Aminobut-2-yn-1-ol is commercially offered by multiple vendors at a standardized purity of 95% . This contrasts with many custom-synthesized or less common amino alcohol linkers, which may be available only in lower or variable purity (e.g., 90% or less) or require extended lead times for custom synthesis, introducing batch-to-batch variability and delaying research timelines.

chemical procurement research-grade purity linker availability

Electrophilic Cyclization Yield: 4-Aminobut-2-yn-1-ol vs. 1,4-Butynediol and Pent-2-yne-1,5-diol

In a comparative study of electrophile-triggered cyclization for the synthesis of dihalogenated heterocycles, 4-aminobut-2-yn-1-ol derivatives reacted with electrophiles (I₂, IBr, ICl) at room temperature to yield substituted 3,4-diiodoheterocyclic compounds in yields up to 99% [1]. While 1,4-butynediol and pent-2-yne-1,5-diol also participate in this reaction, the presence of the amino group in 4-aminobut-2-yn-1-ol directs cyclization toward nitrogen-containing heterocycles (dihydropyrroles), whereas the diols lead to oxygen-containing heterocycles (dihydrofurans), demonstrating functional group-dependent product divergence [1][2].

heterocyclic synthesis electrophilic cyclization dihalogenated heterocycles

Functional Group Density: 4-Aminobut-2-yn-1-ol vs. Mono-functional Alkyne or Amino Alcohol Linkers

4-Aminobut-2-yn-1-ol integrates three orthogonal reactive handles—terminal alkyne, primary amine, and primary alcohol—within a single, compact molecule (MW 85.11). This contrasts with common linker alternatives like propargylamine (alkyne + amine only, MW 55.08) or 4-pentyn-1-ol (alkyne + alcohol only, MW 84.12), which lack the full triad of functionalities [1]. The presence of both amine and alcohol groups enables sequential, chemoselective conjugation strategies (e.g., amide bond formation via amine and ester bond formation via alcohol) without requiring additional protecting group steps [2].

bifunctional linker PROTAC synthesis click chemistry

Optimized Application Scenarios for 4-Aminobut-2-yn-1-ol Based on Quantitative Differentiation


PROTAC Linker Design Requiring High Rigidity and Hydrophilicity

Based on its linear alkyne geometry (180° bond angle) and favorable predicted LogP (-0.85), 4-aminobut-2-yn-1-ol is best applied as a linker in PROTAC molecules targeting proteins where a rigid, hydrophilic spacer is predicted to enhance ternary complex stability and cellular permeability [1][2]. Its 95% commercial purity ensures batch-to-batch consistency in linker attachment and subsequent PROTAC bioactivity assays.

Synthesis of N-Containing Dihalogenated Heterocycles via Electrophilic Cyclization

Researchers synthesizing libraries of dihalogenated N-heterocycles should prioritize 4-aminobut-2-yn-1-ol over analogous diols when targeting dihydropyrrole scaffolds, as the amino group directs cyclization toward nitrogen-containing products with yields up to 99% under mild, room-temperature conditions [3][4]. This avoids the need for separate nitrogen introduction steps and leverages the alkyne's electrophilic reactivity for one-pot transformations.

Click Chemistry Bioconjugation Requiring Bifunctional Spacer Arms

The combination of a terminal alkyne for CuAAC click chemistry and both amine and alcohol functional groups makes 4-aminobut-2-yn-1-ol an ideal bifunctional spacer for constructing heterobifunctional probes or surface-functionalized materials. Its commercial availability at 95% purity reduces the risk of side reactions during copper-catalyzed cycloaddition, ensuring high-fidelity conjugation to azide-modified biomolecules or surfaces [5].

Multi-Step Organic Synthesis Requiring Orthogonal Protection-Free Conjugation

In complex molecule assembly where sequential conjugation of three distinct moieties is required, 4-aminobut-2-yn-1-ol's triad of orthogonal reactive groups (alkyne, amine, alcohol) enables a protection-free synthetic route. This reduces step count and improves overall yield compared to using mono- or di-functional linkers, which would necessitate additional protecting group manipulations and intermediate purifications [6].

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